molecular formula C14H14FN3O2S B6424256 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2034295-86-6

1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

Cat. No. B6424256
CAS RN: 2034295-86-6
M. Wt: 307.35 g/mol
InChI Key: QYCGOMDWZXCAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (FPET) is a novel fluorinated small molecule that has been studied for its potential applications in a variety of scientific research fields. FPET has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, FPET has been shown to have a number of biochemical and physiological effects, including inhibition of the enzyme cyclooxygenase-2 (COX-2) and modulation of the immune system.

Scientific Research Applications

1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been studied for its potential applications in a variety of scientific research fields, including cancer, inflammation, and antiviral research. In cancer research, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to have anti-cancer effects, such as inhibition of cancer cell proliferation and induction of apoptosis. In inflammation research, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to have anti-inflammatory effects, such as inhibition of the enzyme cyclooxygenase-2 (COX-2). In antiviral research, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to have antiviral effects, such as inhibition of the replication of the human immunodeficiency virus (HIV).

Mechanism of Action

The mechanism of action of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is not fully understood. However, it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to modulate the immune system, which may also contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to have a number of biochemical and physiological effects. In particular, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to modulate the immune system, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a small molecule, which makes it easier to synthesize and manipulate in the laboratory. In addition, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is relatively stable and has a low toxicity profile, which makes it safer to use in laboratory experiments. One limitation is that 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is not very soluble in water, which can make it difficult to use in certain laboratory experiments.

Future Directions

The potential future directions for 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one research include the development of new synthetic methods for the production of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. In addition, further research is needed to better understand the biochemical and physiological effects of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one, as well as its potential adverse effects. Finally, further research is needed to explore the potential of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one as a drug delivery system.

Synthesis Methods

1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is synthesized using a three-step procedure that involves the reaction of 5-fluoropyrimidine, ethyl thiophene-2-carboxylate, and pyrrolidine in a solvent. The first step involves the reaction of 5-fluoropyrimidine and ethyl thiophene-2-carboxylate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The second step involves the reaction of the resulting product with pyrrolidine in a polar aprotic solvent such as DMSO. The final step involves the reaction of the resulting product with an acid such as hydrochloric acid (HCl) in a polar aprotic solvent such as DMSO.

properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c15-10-7-16-14(17-8-10)20-11-3-4-18(9-11)13(19)6-12-2-1-5-21-12/h1-2,5,7-8,11H,3-4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCGOMDWZXCAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

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